molecular formula C10H12ClNO4S B13069604 1-(3-Nitrophenyl)butane-1-sulfonyl chloride

1-(3-Nitrophenyl)butane-1-sulfonyl chloride

Cat. No.: B13069604
M. Wt: 277.73 g/mol
InChI Key: WTSVRIQHTAXBNY-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO4S It is a derivative of butane sulfonyl chloride, where the butane chain is substituted with a 3-nitrophenyl group

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)butane-1-sulfonyl chloride typically involves the reaction of 3-nitrophenyl butane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Nitrophenyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonyl thiols, respectively.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reductant used.

Scientific Research Applications

1-(3-Nitrophenyl)butane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex molecular architectures.

    Biological Research: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic residues like lysine or cysteine. This modification can be used to study protein function and interactions.

    Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators. The presence of the nitro group can impart specific biological activities that are of interest in medicinal chemistry.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites on biomolecules or other organic compounds. This reaction forms a covalent bond, resulting in the modification of the target molecule. The nitro group can also participate in redox reactions, influencing the overall reactivity and biological activity of the compound.

Comparison with Similar Compounds

1-(3-Nitrophenyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and nitro-substituted compounds:

    Butane-1-sulfonyl chloride: Lacks the nitro group, making it less reactive in redox reactions but still useful in nucleophilic substitution reactions.

    3-Nitrobenzenesulfonyl chloride: Similar in structure but with a different alkyl chain length, affecting its solubility and reactivity.

    1-(4-Nitrophenyl)butane-1-sulfonyl chloride: The position of the nitro group can influence the electronic properties and reactivity of the compound.

The uniqueness of this compound lies in the combination of the nitro group and the butane sulfonyl chloride moiety, providing a balance of reactivity and stability that can be advantageous in various applications.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

1-(3-nitrophenyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-2-4-10(17(11,15)16)8-5-3-6-9(7-8)12(13)14/h3,5-7,10H,2,4H2,1H3

InChI Key

WTSVRIQHTAXBNY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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